Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Description
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring system.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-3-2-4-11-5-9-10-7(6)11/h5-6H,2-4H2,1H3 |
InChI Key |
YMUWKQMZRXVJPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN2C1=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Pyridine Cyclization
The core triazolopyridine scaffold is typically constructed via cyclocondensation between hydrazine derivatives and functionalized pyridine precursors. A patented method for analogoustriazolo[4,3-a]pyridines involves reacting (R)-N'-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanehydrazide with thiophosphetane under anhydrous conditions. While this targets a fluorinated derivative, the general approach applies to the methyl ester variant by substituting the pyridine carboxylate precursor.
Key Parameters:
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization. A study on related triazolopyridines achieved 85% yield reduction in reaction time from 12 hours to 30 minutes by operating at 150°C in DMF with potassium carbonate as base. This method minimizes thermal degradation of the methyl ester group, which is critical for preserving product integrity.
Multi-Component Reaction Approaches
One-Pot Assembly
A scalable route combines 3-aminopyridine, methyl glyoxylate, and hydrazine hydrate in ethanol at reflux (Table 1). This method eliminates intermediate isolation steps, improving overall efficiency.
Table 1: One-Pot Synthesis Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 65 | 92 |
| Temperature (°C) | 78 | 65 | 92 |
| Reaction Time (h) | 8 | 65 | 92 |
| Hydrazine Equiv. | 1.2 | 72 | 94 |
| Catalyst (p-TsOH) | 0.1 eq | 78 | 96 |
Post-Cyclization Modifications
Esterification Techniques
The carboxylate group is introduced via two primary routes:
-
Pre-cyclization esterification: Methyl 3-amino-4-piperidinecarboxylate is reacted with hydrazine before cyclization, protecting the ester group during subsequent steps.
-
Post-cyclization transesterification: The free carboxylic acid intermediate (e.g., 5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine-8-carboxylic acid) undergoes methanolysis using thionyl chloride as catalyst (yield: 82–87%).
Comparative Analysis:
| Method | Advantages | Limitations |
|---|---|---|
| Pre-cyclization | Higher ester stability | Limited substrate compatibility |
| Post-cyclization | Broader scope | Requires acidic conditions |
Industrial-Scale Production
Continuous Flow Reactor Design
A patent-pending process utilizes microreactor technology to enhance heat transfer and mixing efficiency. Key features include:
-
Residence time: 8–12 minutes
-
Temperature gradient: 50°C (inlet) → 120°C (outlet)
-
Productivity: 1.2 kg/h per module
This method reduces byproduct formation (≤2%) compared to batch processes (typically 5–8%).
Crystallization Optimization
Final purification employs antisolvent crystallization using heptane/ethyl acetate (4:1 v/v). Process analytical technology (PAT) monitors crystal morphology in real-time, ensuring consistent particle size distribution (D90 < 50 µm).
Mechanistic Insights
Cyclization Pathway Analysis
Density functional theory (DFT) calculations on model systems reveal a two-step mechanism:
-
Nucleophilic attack of hydrazine nitrogen on pyridine C-2 (ΔG‡ = 24.3 kcal/mol)
The methyl ester group at C-8 stabilizes the transition state through resonance effects, lowering the overall activation energy by 3.1 kcal/mol compared to unsubstituted analogs.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization in drug discovery.
Alkylation and Acylation at the Triazole Ring
The nitrogen atoms in the triazole ring serve as nucleophilic sites for alkylation or acylation, enabling structural diversification.
Nucleophilic Substitution at the Pyridine Ring
The pyridine moiety participates in nucleophilic aromatic substitution (NAS) reactions, particularly at electron-deficient positions.
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups.
Oxidation of the Tetrahydro Ring
Controlled oxidation converts the tetrahydro-pyridine ring to a pyridine derivative.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MnO₂ | CHCl₃, 25°C, 24 h | Triazolo[4,3-a]pyridine-8-carboxylate | 45% | |
| DDQ | Toluene, 80°C, 8 h | 5,6,7,8-Tetradehydro- triazolo[4,3-a]pyridine-8-carboxylate | 60% |
Key Observations:
-
Reaction Selectivity : Alkylation occurs preferentially at the triazole N1 position due to higher electron density .
-
Steric Effects : Bulky substituents on the pyridine ring reduce reaction rates in cross-coupling reactions .
-
Catalyst Optimization : Pd(OAc)₂/XPhos systems improve yields in Stille couplings compared to traditional Pd(PPh₃)₄ .
This compound’s versatility in forming derivatives underscores its utility in medicinal chemistry, particularly for kinase inhibitor development . Future studies should explore enantioselective syntheses and bioactivity correlations.
Scientific Research Applications
Antitumor Activity
Research has highlighted the potential of derivatives of triazole compounds in exhibiting antitumor effects. For instance, compounds synthesized from 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine have shown promising results against human breast cancer cell lines (MCF-7) and liver carcinoma cells (HepG2) . The structural modifications involving triazole rings enhance the cytotoxicity of these compounds.
Antiviral Properties
The compound's structural characteristics make it a candidate for antiviral drug development. Studies have focused on disrupting the interactions between viral proteins essential for replication. For example, research targeting the PA-PB1 interface of influenza A virus polymerase has identified triazole-based compounds as potential inhibitors . These findings suggest that methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives could be explored for their antiviral efficacy.
Synthetic Pathways
The synthesis of methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. The functionalization of this compound can lead to a variety of derivatives with modified biological activities. Recent advancements in synthetic methodologies have enabled efficient routes for the preparation of these heterocycles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives. The presence of specific substituents on the triazole ring significantly influences their pharmacological profiles. For instance:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Hydroxyl group | Enhanced antitumor activity | |
| Trifluoromethyl | Increased antiviral potency | |
| Methyl group | Improved solubility |
Antitumor Agents
A study demonstrated that certain triazole derivatives exhibited potent cytotoxicity against various cancer cell lines. The incorporation of methyl groups in the structure was found to enhance lipophilicity and cellular uptake .
Antiviral Research
In the development of antiviral agents targeting influenza A virus polymerase, triazole-based compounds were shown to inhibit viral replication effectively in vitro. The mechanism involved blocking critical protein-protein interactions necessary for viral assembly .
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Core Structural Variations
*Estimated based on analogs.
Key Observations :
- Triazole-Pyridine Fusion Position : The [4,3-a] fusion in the target compound differs from the [1,5-a] system in and , which may influence electronic properties and biological interactions .
- Substituent Effects : Bulky groups (e.g., phenyl in ) enhance steric hindrance, whereas ester groups (methyl/ethyl) improve metabolic stability .
Key Insight :
- The tetrahydro modification may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies .
Critical Analysis and Limitations
- Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable in the evidence, necessitating reliance on structural analogs.
- Contradictions : highlights [1,2,4]triazolo[1,5-a]pyridines, whereas the target compound’s [4,3-a] fusion may alter reactivity and binding modes.
Biological Activity
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 182.19 g/mol
- CAS Number : 886886-04-0
The compound features a tetrahydropyridine core substituted with a triazole ring and a carboxylate group, which contributes to its biological properties.
This compound exhibits various mechanisms of action:
- Neurokinin Receptor Antagonism : It acts as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in several central nervous system (CNS) disorders. This antagonism can potentially lead to therapeutic effects in conditions like anxiety and depression .
- Cytotoxic Activity : Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays have shown promising results against human tumor cell lines .
- Anti-inflammatory Properties : Research suggests that derivatives of this compound may exhibit anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX), similar to known anti-inflammatory drugs like celecoxib .
Case Study 1: Neurokinin-3 Receptor Antagonism
A study investigated the efficacy of various derivatives of this compound as NK-3 antagonists. The results demonstrated that these compounds could significantly reduce anxiety-like behaviors in animal models. The IC values for receptor binding were reported in the low nanomolar range .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro tests were conducted on several human cancer cell lines (e.g., LCLC-103H and A-427). The compound showed IC values ranging from 10 to 30 µM depending on the cell line tested. These findings suggest potential utility in cancer therapeutics but warrant further investigation into the underlying mechanisms and specificity .
Case Study 3: Anti-inflammatory Activity
A series of experiments assessed the anti-inflammatory effects of methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives. The most active compounds demonstrated IC values comparable to celecoxib against COX-2 inhibition (0.04 µmol), indicating significant anti-inflammatory potential .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via tandem reactions involving carbonyldiimidazole activation and reflux in polar aprotic solvents like DMF. Key steps include:
- Using potassium carbonate as a base to facilitate cyclization (e.g., 76% yield achieved via refluxing with ethyl 4-bromo-3-methylbut-2-enoate) .
- Optimizing solvent choice (acetonitrile at 60°C or reflux) to control reaction kinetics and minimize side products .
- Purification via column chromatography (hexane/ethyl acetate mixtures) to isolate crystalline products .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be systematically employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., methyl ester protons at δ ~3.8–4.0 ppm; triazole ring protons at δ ~7.5–8.5 ppm) .
- IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole ring vibrations at ~1500–1600 cm⁻¹ .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm error against theoretical values .
Q. What are the critical parameters for achieving high-purity crystallization of this compound?
- Methodological Answer :
- Use slow evaporation of hexane/ethyl acetate (3:1 v/v) at room temperature to grow single crystals suitable for X-ray diffraction .
- Monitor solvent polarity to avoid amorphous precipitation; DMF/water mixtures are effective for recrystallization .
Advanced Research Questions
Q. How can structural modifications of the triazolopyridine core enhance antiviral activity, and what computational tools support this design?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 3) to improve binding to viral targets like HIV reverse transcriptase .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with retroviral enzymes, guided by SAR studies on pyrrolo[2,3-b]pyridine derivatives .
- Validate modifications via in vitro assays measuring IC50 against viral replication .
Q. What strategies resolve contradictions in spectral data (e.g., ambiguous NMR assignments) for triazolopyridine derivatives?
- Methodological Answer :
- Combine 2D NMR (COSY, HSQC) to correlate coupled protons and carbons, resolving overlapping signals in fused-ring systems .
- Cross-validate with X-ray crystallography (e.g., planar triazole-pyridine systems with dihedral angles <1°) to confirm spatial arrangements .
- Replicate synthesis under controlled conditions to rule out solvent- or temperature-dependent conformational changes .
Q. How can synthetic byproducts (e.g., nitrosoamine impurities) be detected and mitigated during scale-up?
- Methodological Answer :
- Employ LC-MS with charged aerosol detection to trace low-abundance impurities (e.g., 7-Nitroso derivatives at m/z ~250–300) .
- Optimize reaction stoichiometry (e.g., excess carbonyldiimidazole) to minimize residual amines prone to nitrosation .
- Implement QbD (Quality by Design) principles to define critical process parameters (CPPs) for impurity control .
Q. What methodologies enable the study of this compound’s interaction with P2X7 receptors, and how can contradictions in activity data be addressed?
- Methodological Answer :
- Use radioligand binding assays (e.g., [³H]AZD9056 displacement) to measure receptor affinity, with IC50 values normalized to reference antagonists .
- Address variability via orthogonal assays (e.g., calcium flux measurements in HEK293-P2X7 cells) to confirm functional antagonism .
- Analyze crystallographic data (e.g., hydrogen bonding patterns at the receptor’s ATP-binding site) to rationalize potency differences across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
